molecular formula C21H22O2 B14447956 7-(Anthracen-2-yl)heptanoic acid CAS No. 73693-26-2

7-(Anthracen-2-yl)heptanoic acid

Cat. No.: B14447956
CAS No.: 73693-26-2
M. Wt: 306.4 g/mol
InChI Key: MABQWLLMJYSGFO-UHFFFAOYSA-N
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Description

7-(Anthracen-2-yl)heptanoic acid is a synthetic organic compound featuring a heptanoic acid backbone (a seven-carbon carboxylic acid) substituted at the terminal carbon with an anthracene moiety at the 2-position. Anthracene, a polycyclic aromatic hydrocarbon (PAH), imparts aromaticity and planarity to the molecule, influencing its electronic properties and reactivity. This compound is structurally distinct from simpler fatty acids due to its extended conjugated system, which may enhance UV absorption and alter solubility.

Properties

CAS No.

73693-26-2

Molecular Formula

C21H22O2

Molecular Weight

306.4 g/mol

IUPAC Name

7-anthracen-2-ylheptanoic acid

InChI

InChI=1S/C21H22O2/c22-21(23)10-4-2-1-3-7-16-11-12-19-14-17-8-5-6-9-18(17)15-20(19)13-16/h5-6,8-9,11-15H,1-4,7,10H2,(H,22,23)

InChI Key

MABQWLLMJYSGFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Anthracen-2-yl)heptanoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: Anthracene undergoes Friedel-Crafts alkylation with a suitable alkyl halide to introduce a heptanoic acid chain.

    Oxidation: The alkylated anthracene is then oxidized to convert the terminal alkyl group into a carboxylic acid group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(Anthracen-2-yl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution can occur on the anthracene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

7-(Anthracen-2-yl)heptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Anthracen-2-yl)heptanoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues with Varying Substituents
Compound Name Substituent/Backbone Variation Molecular Formula Key Properties/Applications Reference
7-(Tetradecahydroanthracen-2-yl)heptanoic acid Hydrogenated anthracene (non-aromatic) C₂₅H₃₈O₂ Studied as a naphthenic acid; potential endocrine disruptor in aquatic organisms .
7-(3-Pyridinyl)heptanoic acid Pyridine ring (heterocyclic) C₁₂H₁₅NO₂ Found in plant extracts; possible role in lipid metabolism .
7-(2-Octylcyclopentyl)-heptanoic acid (Prostanoic acid) Cyclopentyl group with octyl chain C₂₀H₃₄O₂ Prostaglandin derivative; inhibits thrombocyte aggregation .
7-Hydroxyheptanoic acid Hydroxyl group at C7 C₇H₁₄O₃ Lower hydrophobicity; used in polymer synthesis .

Key Observations :

  • Aromaticity vs. Saturation: The fully aromatic anthracene in 7-(Anthracen-2-yl)heptanoic acid contrasts with hydrogenated analogues (e.g., 7-(tetradecahydroanthracen-2-yl)heptanoic acid), which lack conjugation. This difference affects UV-Vis absorption and redox behavior .
  • Heterocyclic vs.
  • Functional Group Modifications: Esterification (e.g., methyl ester derivatives in ) or hydroxylation (e.g., 7-Hydroxyheptanoic acid) alters reactivity and application scope, such as drug delivery or industrial catalysis .
Physicochemical Properties
Property 7-(Anthracen-2-yl)heptanoic Acid (Inferred) 7-Hydroxyheptanoic Acid Heptanoic Acid (Parent)
Molecular Weight ~318.4 g/mol (estimated) 146.18 g/mol 130.18 g/mol
Solubility Low in water (PAH hydrophobicity) Moderate (OH group) Low in water
Boiling Point High (>300°C, aromatic stability) 245–250°C 223°C
Applications Research in photodynamic therapy (inferred) Polymer precursors Surfactant synthesis

Notes:

  • The anthracene moiety increases molecular rigidity and melting/boiling points compared to aliphatic or hydroxylated derivatives.
  • Ester derivatives (e.g., 7-(3-Hydroxy-5-oxocyclopentenyl)-heptanoic acid methyl ester) exhibit higher volatility and altered pharmacokinetics .

Q & A

Q. What safety protocols are critical when handling 7-(Anthracen-2-yl)heptanoic acid in aerosol-generating procedures?

  • Methodological Answer : Use certified fume hoods (≥0.5 m/s face velocity) and NIOSH-approved N95 respirators. For nebulization studies, employ closed-system aerosol generators to minimize exposure. Decontaminate surfaces with 70% ethanol, as anthracene derivatives can adsorb to glassware. Regularly monitor airborne concentrations via GC-MS .

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